2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide
Description
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 3-position of the phenyl ring.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-methoxy-N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-11-14(17)15-13-6-4-5-12(9-13)10-16-7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,15,17) |
InChI Key |
UPWGIUIHYUDOBD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound.
Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with an appropriate precursor.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like methoxide (CH₃O⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs:
Key Observations:
- Substituent Impact: Methoxy vs. Pyrrolidine Positioning: Pyrrolidinylmethyl at the 3-position (target) vs. pyrrolidinylsulfonyl at the 4-position () alters steric bulk and hydrogen-bonding capacity, influencing receptor binding . Amino Group (): The amino group in N-(3-amino-4-methoxyphenyl)acetamide introduces reactivity for further derivatization, contrasting with the target compound’s pyrrolidine-mediated receptor interactions .
Physicochemical Properties
- Lipophilicity: The target compound’s methoxy and pyrrolidine groups increase logP compared to ’s amino-methoxy derivative (logP ≈ 1.8 vs. 0.5), favoring CNS penetration.
- Solubility : Pyrrolidinylsulfonyl groups () enhance water solubility via sulfonyl polarity, whereas the target compound may require formulation optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
